molecular formula C16H13FN2OS2 B2490394 N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)thiophene-3-carboxamide CAS No. 1421477-89-5

N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)thiophene-3-carboxamide

Cat. No. B2490394
CAS RN: 1421477-89-5
M. Wt: 332.41
InChI Key: CYSZPDBOEIDFMF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)thiophene-3-carboxamide often involves condensation reactions, cyclization, and nucleophilic substitutions. For example, the synthesis of related compounds has been achieved through condensation of specific benzene derivatives with morpholine and hydrazine hydrate, indicating a method that might be relevant for synthesizing the compound (Xuechen Hao et al., 2017).

Molecular Structure Analysis

The molecular structure of similar compounds has been determined using single crystal X-ray diffraction studies, which is a crucial technique for understanding the 3D conformation and molecular interactions of such complex molecules (M. Prabhuswamy et al., 2016).

Chemical Reactions and Properties

Compounds with a similar structural framework exhibit a variety of chemical reactions, including cyclization, nucleophilic substitution, and condensation reactions, leading to the formation of complex heterocyclic structures (S. Nagaraju et al., 2018). These reactions are foundational in modifying the chemical and physical properties for potential applications.

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystallinity are critical for the practical application and handling of the compound. The crystal structure analysis provides insights into the molecular packing, which can influence these physical properties (S. Nagaraju et al., 2018).

Chemical Properties Analysis

The chemical properties of N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)thiophene-3-carboxamide, such as reactivity, stability, and functional group interactions, can be inferred from studies on similar compounds. For example, the presence of the thiazole and thiophene moieties in the molecule suggests potential for biological activity and interactions with biological targets (S. Nagaraju et al., 2018).

Scientific Research Applications

Fluorescent Dye Synthesis

N-Ethoxycarbonylpyrene- and perylene thioamides, which share structural similarities with N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)thiophene-3-carboxamide, have been utilized as building blocks in the synthesis of various fluorescent dyes. These dyes display a wide fluorescence range (412–672 nm) with high quantum yields (0.1–0.88), attributed to excited state proton transfer (ESPT) and intramolecular charge transfer (ICT) mechanisms. This research suggests potential applications in material science and optoelectronics due to their high emission efficiency and solvatochromism properties (Witalewska et al., 2019).

Antimicrobial Activity

Thiourea derivatives, which are structurally related to N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)thiophene-3-carboxamide, have demonstrated significant antimicrobial activity. These compounds, particularly those with halogenated aryl substituents, showed notable efficacy against bacterial strains capable of biofilm formation, such as Pseudomonas aeruginosa and Staphylococcus aureus. This suggests a potential for developing new antimicrobial agents with antibiofilm properties from similar compounds (Limban et al., 2011).

Antitumour and Antimicrobial Synthesis

Highly functionalised derivatives of tetrahydrobenzothiophene, structurally akin to N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)thiophene-3-carboxamide, have been synthesized and shown to possess significant antimicrobial activity. These compounds, through their structural activity relationships, offer insights into the development of novel antimicrobial and potentially antitumor agents (Babu et al., 2012).

Structural and Optical Properties

The crystal structure and optical properties of substituted thiophenes, related to N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)thiophene-3-carboxamide, have been extensively studied. These compounds exhibit a broad range of biological activities and applications in material sciences, highlighting their versatility and potential for various scientific applications (Nagaraju et al., 2018).

properties

IUPAC Name

N-[[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2OS2/c1-10-14(8-18-15(20)11-6-7-21-9-11)22-16(19-10)12-4-2-3-5-13(12)17/h2-7,9H,8H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYSZPDBOEIDFMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2F)CNC(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)thiophene-3-carboxamide

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